An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Bromophenyl)azetidine
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Bromophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and conformational analysis of 3-(4-Bromophenyl)azetidine. The azetidine scaffold is a significant structural motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to therapeutic agents. Understanding the three-dimensional structure and conformational dynamics of 3-(4-Bromophenyl)azetidine is crucial for its application in drug design and development. This document collates predictive data based on analogous compounds and computational models in the absence of specific experimental crystallographic and detailed conformational studies for this exact molecule.
Molecular Structure and Physicochemical Properties
The core structure of 3-(4-Bromophenyl)azetidine consists of a four-membered saturated nitrogen-containing heterocycle, the azetidine ring, substituted at the 3-position with a 4-bromophenyl group.
Table 1: Predicted Physicochemical Properties and Spectroscopic Data
| Parameter | Predicted Value/Characteristic |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.50 (d, 2H, Ar-H), 7.15-7.25 (d, 2H, Ar-H), 4.0-4.2 (m, 2H, azetidine-H₂/H₄), 3.6-3.8 (m, 2H, azetidine-H₂/H₄), 3.5-3.7 (m, 1H, azetidine-H₃), 2.0-2.5 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140-142 (Ar-C), 131-133 (Ar-CH), 128-130 (Ar-CH), 120-122 (Ar-C-Br), 50-55 (azetidine-C₂/C₄), 35-40 (azetidine-C₃) |
| Mass Spectrometry (ESI+) | m/z 212.0/214.0 [M+H]⁺ (isotopic pattern for Br) |
Note: The predicted NMR data is based on the analysis of structurally similar compounds and general chemical shift principles for azetidine and bromophenyl moieties.
Synthesis of 3-(4-Bromophenyl)azetidine
While a specific, detailed experimental protocol for the synthesis of 3-(4-Bromophenyl)azetidine is not widely published, a plausible and efficient method is the Hiyama cross-coupling reaction. This approach involves the palladium-catalyzed coupling of a 3-haloazetidine derivative with an organosilane.[1]
Logical Workflow for Synthesis
Caption: Synthetic workflow for 3-(4-Bromophenyl)azetidine.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 3-arylazetidines via a Hiyama cross-coupling reaction, adapted from established procedures.[1]
Synthesis of N-Boc-3-(4-bromophenyl)azetidine
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Reaction Setup: To an oven-dried flask, add N-Boc-3-iodoazetidine (1.0 eq.), (4-bromophenyl)trimethoxysilane (1.2 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.1 eq.).
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Solvent and Reagents: The flask is purged with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added, followed by a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 eq.).
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Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-3-(4-bromophenyl)azetidine.
Deprotection to yield 3-(4-Bromophenyl)azetidine
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Reaction Setup: The purified N-Boc-3-(4-bromophenyl)azetidine is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, is added to the solution.
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Reaction Conditions: The mixture is stirred at room temperature for 1-4 hours, with reaction progress monitored by TLC or LC-MS.
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Work-up: The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 3-(4-Bromophenyl)azetidine.
Conformational Analysis
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain.[2][3] The degree of puckering and the preferred orientation of substituents are critical for molecular recognition by biological targets.
Azetidine Ring Puckering
The conformation of the azetidine ring can be described by a puckering angle, which is the dihedral angle between the C2-N-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be approximately 37°.[4] The presence of a substituent at the 3-position significantly influences this puckering.
Substituent Orientation
The 4-bromophenyl group at the C3 position can exist in two primary conformations: pseudo-axial and pseudo-equatorial. Due to steric hindrance between the bulky aryl group and the protons on the C2 and C4 atoms of the azetidine ring, the pseudo-equatorial conformation is predicted to be the more stable and therefore the predominant conformer .
Computational Analysis Workflow
A computational approach is invaluable for studying the conformational landscape of 3-(4-Bromophenyl)azetidine.
Caption: Workflow for computational conformational analysis.
Conclusion
3-(4-Bromophenyl)azetidine is a valuable building block in medicinal chemistry. While experimental data on its specific three-dimensional structure is limited, this guide provides a robust framework based on established chemical principles and data from analogous molecules. The synthesis is accessible through modern cross-coupling methodologies, and its conformation is predicted to favor a puckered azetidine ring with a pseudo-equatorial 4-bromophenyl substituent. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to definitively elucidate its structural and conformational properties.
